Introduction: The Strategic Role of Fluorination in Modern Chemistry
Introduction: The Strategic Role of Fluorination in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene
The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—impart profound changes to a molecule's physicochemical profile. These changes can include enhanced metabolic stability, increased binding affinity, and modified lipophilicity, all of which are critical parameters in the optimization of bioactive compounds.[1]
This guide focuses on 1-(1,1-Difluoroethyl)-3,5-difluorobenzene, a molecule that exemplifies the strategic use of multiple fluorine substitutions. It features a geminal difluoroethyl group attached to a difluorinated aromatic ring, creating a scaffold of significant interest for researchers in medicinal and agrochemical chemistry. As a Senior Application Scientist, this document aims to provide not just a compilation of data, but a cohesive analysis of the compound's properties, reactivity, and synthetic rationale, grounded in established chemical principles and tailored for professionals in the field.
Core Molecular Identity and Physicochemical Profile
Understanding a molecule begins with its fundamental identifiers and properties. 1-(1,1-Difluoroethyl)-3,5-difluorobenzene is a structurally precise compound with a defined set of characteristics that govern its behavior in chemical and biological systems.
Identifiers and Structural Data
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IUPAC Name: 1-(1,1-difluoroethyl)-3,5-difluorobenzene[2]
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CAS Number: 1138445-10-9[3]
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Molecular Formula: C₈H₆F₄[2]
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Molecular Weight: 178.13 g/mol [2]
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Canonical SMILES: CC(C1=CC(=CC(=C1)F)F)(F)F[2]
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InChIKey: SBCKDBDOFDSZFH-UHFFFAOYSA-N[2]
Physicochemical Properties
Experimental data for this specific molecule is not widely published. However, we can consolidate computed properties and draw rational comparisons with structurally analogous compounds to build a reliable profile.
| Property | Value / Observation | Source / Citation |
| Molecular Weight | 178.13 g/mol | PubChem[2] |
| XLogP3-AA (Lipophilicity) | 2.9 | PubChem (Computed)[2] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptor Count | 4 (from Fluorine atoms) | PubChem (Computed)[2] |
| Rotatable Bond Count | 1 | PubChem (Computed)[2] |
| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[2] |
| Hazard Identification | Irritant | Matrix Scientific[3] |
| Boiling Point (Analog) | 123-124 °C (for 1-Ethynyl-3,5-difluorobenzene) | Sigma-Aldrich[4] |
| Density (Analog) | 1.09 g/mL (for 1-Ethyl-3,5-difluorobenzene) | Chem-Impex[5] |
The computed XLogP3 value of 2.9 suggests significant lipophilicity, a direct consequence of replacing hydrogen with fluorine. This property is critical in drug design as it influences membrane permeability and transport. The absence of hydrogen bond donors and a polar surface area of zero further reinforces the non-polar character of the molecule.[2]
Electronic Effects and Chemical Reactivity
The reactivity of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene is dominated by the powerful inductive effects of its four fluorine atoms. Understanding these effects is key to predicting its behavior in synthetic transformations and its interactions in biological systems.
The two fluorine atoms on the ethyl group (-CF₂CH₃) are strongly electron-withdrawing, which has two major consequences:
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Increased Acidity of the Methyl Protons: The protons on the adjacent methyl group are more acidic than in a non-fluorinated ethyl group, although not typically acidic enough for deprotonation by common bases.
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Stability of Adjacent Cations: The gem-difluoro group destabilizes the formation of a positive charge on the benzylic carbon, making Sₙ1-type reactions at this position highly unfavorable.
The fluorine atoms on the aromatic ring at the 3- and 5-positions are also strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. Any substitution would be directed to the 2-, 4-, or 6-positions. Conversely, these fluorines activate the ring for nucleophilic aromatic substitution (SₙAr), although this typically requires a strong nucleophile and forcing conditions.
The 1,1-difluoroethyl moiety is a key pharmacophore. It is considered a lipophilic bioisostere of hydroxyl and thiol groups, capable of participating in hydrogen bonding as a lipophilic hydrogen bond donor due to the polarization of the C-H bonds in the methyl group.[6] This allows it to mimic the interactions of these common functional groups while increasing the molecule's metabolic stability.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Deoxofluorination of 1-(3,5-Difluorophenyl)ethan-1-one
This protocol details the critical fluorination step. As a self-validating system, it includes in-process checks and explains the rationale behind procedural choices.
Warning: Deoxofluorinating agents like DAST (Diethylaminosulfur trifluoride) are hazardous and moisture-sensitive. This procedure must be conducted by trained personnel in a certified chemical fume hood under an inert atmosphere.
Materials:
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1-(3,5-Difluorophenyl)ethan-1-one (1.0 eq)
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Diethylaminosulfur trifluoride (DAST) (1.2 eq)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Inert gas (Argon or Nitrogen)
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Standard glassware for anhydrous reactions
Procedure:
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Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The system is flame-dried or oven-dried and allowed to cool to room temperature under a stream of inert gas.
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Rationale: Rigorous exclusion of moisture is critical to prevent the decomposition of the DAST reagent and the formation of byproducts.
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Reagent Charging: 1-(3,5-Difluorophenyl)ethan-1-one (1.0 eq) is dissolved in anhydrous DCM and charged into the reaction flask. The solution is cooled to 0 °C using an ice-water bath.
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Rationale: Cooling the reaction mixture helps to control the initial exotherm upon addition of the fluorinating agent, improving selectivity and safety.
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Reagent Addition: DAST (1.2 eq) is dissolved in a minimal amount of anhydrous DCM and transferred to the dropping funnel. The DAST solution is added dropwise to the stirred ketone solution over 30 minutes, maintaining the internal temperature below 5 °C.
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Rationale: Slow, controlled addition is crucial for managing the reaction rate and preventing runaway reactions. A slight excess of DAST ensures complete conversion of the starting material.
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Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by quenching a small aliquot in NaHCO₃.
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Rationale: Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion.
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Reaction Quench: Once the reaction is complete, the flask is cooled again to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
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Rationale: The quench neutralizes unreacted DAST and acidic byproducts. This step is highly exothermic and produces gas, requiring slow addition and efficient cooling.
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Workup and Isolation: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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Rationale: This standard aqueous workup removes inorganic salts and water-soluble impurities. Drying the organic layer is essential before solvent removal.
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Purification: The resulting crude oil is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(1,1-Difluoroethyl)-3,5-difluorobenzene.
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Rationale: Chromatography separates the desired product from any unreacted starting material and non-polar byproducts.
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Applications in Drug Discovery and Development
The 1-(1,1-difluoroethyl)-3,5-difluorobenzene scaffold is not merely a chemical curiosity; it represents a strategic building block for creating next-generation therapeutics. Its value stems from the predictable and beneficial ways in which its fluorine atoms modulate molecular properties. [7][8] The introduction of the gem-difluoroethyl group can significantly block oxidative metabolism at the benzylic position, a common liability for many drug candidates. This leads to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability. [1]
Caption: Logic workflow for fluorination in drug candidate optimization.
The difluorinated aromatic ring further enhances this effect and can be used to fine-tune the electronic environment of the molecule to optimize its binding affinity with a biological target. The overall increase in lipophilicity can also improve a drug's ability to cross cellular membranes, including the blood-brain barrier, which is advantageous for developing treatments for central nervous system disorders.
Conclusion
1-(1,1-Difluoroethyl)-3,5-difluorobenzene is a highly functionalized building block that embodies the principles of modern medicinal chemistry. Its properties are a direct result of the strategic placement of four fluorine atoms, which collectively enhance metabolic stability, modulate lipophilicity, and provide unique bioisosteric properties. While detailed experimental data on the compound itself is sparse, its chemical behavior can be confidently predicted from well-understood principles of organofluorine chemistry. The synthetic pathways are accessible through established deoxofluorination reactions, making it a viable candidate for inclusion in discovery and development pipelines. For researchers and scientists, this molecule offers a powerful tool for overcoming common challenges in drug design, ultimately enabling the creation of safer and more effective medicines.
References
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PubChem. 1-(1,1-Difluoroethyl)-3,5-difluorobenzene. National Center for Biotechnology Information. [Link]
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ResearchGate. Difluoroethylation Reactions of Organic Compounds. [Link]
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Pharmaffiliates. The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. [Link]
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Ni, C., Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
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PubChem. 1-Ethyl-3,5-difluorobenzene. National Center for Biotechnology Information. [Link]
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National Center for Biotechnology Information. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. [Link]
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ResearchGate. (A) Difluoroethyl-containing bioactive and drug molecules; (B) strategies for synthesis of (1,1-difluoroethyl)arenes. [Link]
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ResearchGate. A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B) Strategies for the synthesis of (1,1‐difluoroethyl)arenes; C) Synthesis of (1,1‐difluoroethyl)arenes form CH3CF2Cl. [Link]
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ResearchGate. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
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